4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran
Overview
Description
4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group attached to the fourth carbon of the tetrahydropyran ring, which is further substituted with two methyl groups at the second carbon. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran typically involves the bromination of 2,2-dimethyltetrahydro-2H-pyran. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted tetrahydropyrans.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Substituted tetrahydropyrans.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl-substituted tetrahydropyrans.
Scientific Research Applications
4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)pyridine
Uniqueness
4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran is unique due to its tetrahydropyran ring structure, which imparts different chemical properties compared to aromatic or heteroaromatic compounds. The presence of two methyl groups at the second carbon also influences its reactivity and stability, making it distinct from other bromomethyl compounds .
Properties
IUPAC Name |
4-(bromomethyl)-2,2-dimethyloxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFLWORBWUVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CBr)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050494-70-6 | |
Record name | 4-(bromomethyl)-2,2-dimethyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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